molecular formula C13H24N2 B2980772 3,5-Dimethyl-1-octyl-1H-pyrazole CAS No. 1138-46-1

3,5-Dimethyl-1-octyl-1H-pyrazole

Cat. No.: B2980772
CAS No.: 1138-46-1
M. Wt: 208.349
InChI Key: BCDZDZCKKMRPKF-UHFFFAOYSA-N
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Description

Overview of Pyrazole (B372694) Derivatives in Chemical Science

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. mdpi.comijrpr.comresearchgate.net This structural motif imparts a unique combination of chemical properties, making pyrazole derivatives highly versatile building blocks in a multitude of scientific disciplines. mdpi.comijrpr.comglobalresearchonline.net Their significance spans medicinal chemistry, agrochemicals, materials science, and industrial applications such as dyes and fluorescent agents. mdpi.comresearchgate.netglobalresearchonline.net

The discovery of pyrazole dates back to 1883 by Ludwig Knorr, and since then, the exploration of its derivatives has grown exponentially. mdpi.com Researchers have been captivated by the diverse biological activities exhibited by pyrazole-containing molecules, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. mdpi.comijrpr.comresearchgate.net The ability to functionalize the pyrazole ring at various positions allows for the fine-tuning of its physicochemical properties, leading to the development of compounds with enhanced efficacy and selectivity for specific biological targets. ijrpr.com

The synthesis of pyrazole derivatives is a well-established yet continually evolving area of organic chemistry. mdpi.com Classical methods often involve the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. chim.it More contemporary approaches include multicomponent reactions and transition-metal-catalyzed processes, which offer greater efficiency and structural diversity. mdpi.comrsc.org

Importance of N-Substituted Pyrazoles in Advanced Organic Chemistry

The substitution at the nitrogen atom of the pyrazole ring, particularly the N1 position, gives rise to N-substituted pyrazoles, a subclass with profound implications for advanced organic chemistry. researchgate.netsemanticscholar.orgmdpi.com The introduction of a substituent at this position eliminates the possibility of tautomerism that exists in NH-pyrazoles, leading to discrete and well-defined isomers. globalresearchonline.netresearchgate.net This structural rigidity is crucial for designing molecules with specific spatial orientations for targeted interactions.

N-alkylation, the process of introducing an alkyl group onto the nitrogen atom, is a key strategy for modifying the properties of the pyrazole core. researchgate.netsemanticscholar.org This modification can significantly influence a compound's lipophilicity, solubility, and metabolic stability, which are critical parameters in drug design and materials science. ijrpr.com Various methods have been developed for the N-alkylation of pyrazoles, ranging from traditional approaches using alkyl halides under basic conditions to more modern, milder techniques involving transition-metal catalysis or acid catalysis. semanticscholar.orgmdpi.com

The strategic importance of N-substituted pyrazoles is evident in their widespread use as intermediates in the synthesis of complex molecules and as key components in functional materials. chim.itsemanticscholar.org For instance, they have been employed as directing groups in C-H bond functionalization reactions and are integral to the structure of numerous biologically active compounds. semanticscholar.org

Specific Focus on 3,5-Dimethyl-1-octyl-1H-pyrazole: Rationale for Academic Investigation

Among the vast array of N-substituted pyrazoles, this compound presents a compelling case for academic investigation. This particular molecule combines the stable 3,5-dimethylpyrazole (B48361) core with a long-chain N-octyl substituent. The methyl groups at the 3 and 5 positions provide steric hindrance and electronic effects that influence the reactivity and stability of the pyrazole ring.

The N-octyl group, a straight-chain alkyl group with eight carbon atoms, imparts significant lipophilicity to the molecule. This feature is of particular interest in studies related to membrane permeability, interactions with hydrophobic biological targets, and the development of compounds for applications in non-polar environments. The synthesis of similar N-alkyl pyrazoles, such as 1-dodecyl-3,5-dimethyl-1H-pyrazole, has been reported through the reaction of the corresponding amine with 2,4-pentanedione and an aminating agent. acs.org

The investigation of this compound and its derivatives, like this compound-4-sulfonyl chloride, contributes to a deeper understanding of structure-activity relationships within the N-alkyl pyrazole class. bldpharm.combiosynth.com By systematically studying how the interplay between the substituted pyrazole core and the long alkyl chain affects its chemical and physical properties, researchers can gain valuable insights for the rational design of new molecules with tailored functionalities for a variety of applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethyl-1-octylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2/c1-4-5-6-7-8-9-10-15-13(3)11-12(2)14-15/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDZDZCKKMRPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=CC(=N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347839
Record name 3,5-Dimethyl-1-octyl-1H-pyrazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138-46-1
Record name 3,5-Dimethyl-1-octyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,5 Dimethyl 1 Octyl 1h Pyrazole and Analogous Long Chain N Alkyl Pyrazoles

Classical and Conventional Synthetic Routes for Pyrazoles

Traditional methods for pyrazole (B372694) synthesis have been the bedrock of heterocyclic chemistry for over a century, offering robust and versatile pathways to a wide array of pyrazole cores.

Cyclocondensation Reactions of Hydrazines with 1,3-Dicarbonyl Compounds

The most common and direct route to 3,5-disubstituted-1H-pyrazoles is the Paal-Knorr condensation reaction. This method involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. For the specific synthesis of 3,5-dimethyl-1-octyl-1H-pyrazole, the reaction would involve the condensation of octylhydrazine with acetylacetone (B45752) (2,4-pentanedione).

The reaction proceeds via initial amine condensation with one of the carbonyl groups to form a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The use of unsymmetrical 1,3-dicarbonyl compounds can lead to a mixture of regioisomers, but with a symmetrical dicarbonyl like acetylacetone, a single product is typically formed.

This versatile method allows for the synthesis of a wide range of long-chain N-alkyl pyrazoles by simply varying the substituted hydrazine. For instance, using decylhydrazine (B8541178) or dodecylhydrazine in place of octylhydrazine would yield 1-decyl-3,5-dimethyl-1H-pyrazole and 1-dodecyl-3,5-dimethyl-1H-pyrazole, respectively. The reaction is often carried out in an acidic or alcoholic solvent and may require heating. nih.govmdpi.comencyclopedia.pubacs.org

Table 1: Examples of Pyrazole Synthesis via Cyclocondensation

N-Alkyl Hydrazine1,3-Dicarbonyl CompoundResulting N-Alkyl Pyrazole
OctylhydrazineAcetylacetone (2,4-Pentanedione)This compound
PhenylhydrazineAcetylacetone (2,4-Pentanedione)3,5-Dimethyl-1-phenyl-1H-pyrazole acs.org
Hydrazine HydrateAcetylacetone (2,4-Pentanedione)3,5-Dimethyl-1H-pyrazole jocpr.com
6-Amino-2-methylheptan-2-olAcetylacetone (2,4-Pentanedione)6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylheptan-2-ol acs.org

1,3-Dipolar Cycloaddition Strategies

Another fundamental approach to constructing the pyrazole ring is through a [3+2] cycloaddition reaction. This typically involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile, like an alkyne. The in-situ generation of diazo compounds from N-tosylhydrazones is a common strategy. acs.orgorganic-chemistry.org

For the synthesis of pyrazoles, this method offers a different retrosynthetic disconnection. For example, the reaction of diazomethane (B1218177) with a substituted alkyne can yield a pyrazole. However, this route is less direct for preparing specific N-substituted pyrazoles like this compound, as it would require a multi-step process. First, a pyrazole with an NH group would be synthesized, followed by an N-alkylation step to introduce the octyl chain. This subsequent alkylation can sometimes lead to mixtures of N1 and N2 isomers, especially with unsymmetrical pyrazoles, though steric hindrance often favors the formation of the less hindered isomer. nih.govacs.orgorganic-chemistry.org

Modern and Green Chemistry Approaches in Pyrazole Synthesis

In recent years, the principles of green chemistry have driven the development of more sustainable synthetic protocols. These methods aim to reduce reaction times, energy consumption, and the use of hazardous solvents, while often improving yields and simplifying purification.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the synthesis of pyrazoles. dergipark.org.tr By using microwave irradiation, the reaction mixture is heated rapidly and uniformly, which can dramatically reduce reaction times from hours to minutes. mdpi.comacs.org

The classical Paal-Knorr condensation for synthesizing long-chain N-alkyl pyrazoles can be significantly enhanced using microwave technology. For instance, the reaction of a hydrazine with a 1,3-dicarbonyl compound under microwave irradiation, often with a catalytic amount of acid or base, can lead to higher yields and cleaner products in a fraction of the time required for conventional heating. acs.orgnih.govresearchgate.net Solvent-free microwave-assisted methods have also been developed, further enhancing the green credentials of this technique. dergipark.org.trmdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

ReactionConventional Method (Time)Microwave Method (Time)Yield ImprovementReference
Synthesis of Pyrazolo-Oxadiazole Hybrids7–9 hours9–10 minutesYields increased to 79–92% acs.org
Synthesis of Pyrano[2,3-c]pyrazoles1.4 hours25 minutesYield increased from 80% to 88% nih.gov
Synthesis of 5-Trifluoromethyl-4,5-dihydro-1H-pyrazolesNot specified4 minutesYields of 82-96% dergipark.org.tr

Ultrasound-Promoted Synthetic Pathways

The use of ultrasonic irradiation is another green chemistry technique that enhances reaction rates and yields. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extreme temperatures and pressures, which can accelerate chemical reactions. nih.govnih.gov

Ultrasound has been successfully applied to the synthesis of pyrazoles, often leading to shorter reaction times and higher yields compared to silent (non-sonicated) conditions. nih.govresearchgate.net For example, the condensation of hydrazines with dicarbonyl compounds can be performed under ultrasonic irradiation at room temperature, avoiding the need for high-temperature reflux. nih.gov This method is particularly advantageous as it often allows for simpler work-up procedures and can enable reactions that are difficult to carry out under conventional conditions. nih.govnih.gov

Aqueous Media and Solvent-Free Reaction Conditions

A major goal of green chemistry is to replace volatile and often toxic organic solvents with more environmentally benign alternatives. Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. thieme-connect.com Numerous pyrazole syntheses have been successfully adapted to run in aqueous media, sometimes with the aid of a phase-transfer catalyst or surfactant to overcome the low solubility of organic reactants. thieme-connect.comrsc.orgtandfonline.com

Solvent-free, or solid-state, reactions represent another significant green advancement. tandfonline.com By performing the reaction with neat reactants, often with grinding or in the presence of a solid catalyst, the need for any solvent is eliminated. tandfonline.comacs.org These reactions can be combined with microwave or ultrasound assistance to further improve efficiency. mdpi.com The synthesis of this compound via the condensation of octylhydrazine and acetylacetone is a candidate for such solvent-free conditions, potentially by grinding the two liquid reactants together with a catalytic amount of a solid acid. tandfonline.comtandfonline.com

Heterogeneous Catalysis in Pyrazole Formation

Heterogeneous catalysis offers significant advantages in organic synthesis, including simplified catalyst separation and recycling, reduced waste, and enhanced catalyst stability. researchgate.net These benefits are particularly relevant in the industrial production of pyrazole derivatives.

Various solid catalysts have been investigated for pyrazole synthesis. For instance, crystalline aluminosilicates and aluminophosphates have been employed for the N-alkylation of pyrazole derivatives with alcohols. google.comgoogle.com Nickel-based heterogeneous catalysts have been shown to be effective in the one-pot synthesis of pyrazoles from hydrazines, ketones, and aldehydes at room temperature. mdpi.com This method demonstrates good to excellent yields and the catalyst can be reused multiple times without significant loss of activity. mdpi.com

Recent research has also explored the use of novel catalytic materials. A study in 2025 detailed the use of a Fe₃O₄@CoFe-LDH core-shell nanocatalyst for the synthesis of pyrano[2,3-c]pyrazole derivatives, highlighting its high efficiency and recyclability. jsynthchem.com Another novel approach utilized a natural asphalt-derived heterogeneous Brønsted acid nanocatalyst for the synthesis of pyrano[2,3-c]pyrazoles and other nitrogen-containing heterocycles in water, emphasizing sustainability. nih.gov Furthermore, a crystalline porous framework constructed from polyoxometalate (POM) cages has demonstrated excellent heterogeneous catalytic activity for pyrazole synthesis. acs.org

The general mechanism in these catalyzed reactions often involves the condensation of a 1,3-dicarbonyl compound (or its precursor) with a hydrazine derivative. For the synthesis of this compound, this would typically involve the reaction of acetylacetone (2,4-pentanedione) with octylhydrazine in the presence of a solid acid or metal catalyst.

Direct N-Alkylation Strategies for 3,5-Dimethyl-1H-pyrazole

A straightforward and common method for preparing N-substituted pyrazoles is the direct alkylation of a pre-formed pyrazole ring. For the target compound, this involves the reaction of 3,5-dimethyl-1H-pyrazole with an octylating agent.

The classical approach involves the reaction of 3,5-dimethyl-1H-pyrazole with an octyl halide (e.g., 1-bromooctane (B94149) or 1-iodooctane) in the presence of a base. The choice of base and solvent can influence the regioselectivity of the reaction, as alkylation can potentially occur at either of the two nitrogen atoms in the pyrazole ring. However, due to the symmetry of 3,5-dimethyl-1H-pyrazole, only one product is formed. Ionic liquids have been explored as a medium for the N-alkylation of pyrazoles, sometimes leading to improved yields and shorter reaction times compared to conventional solvents. researchgate.net

A direct, one-pot synthesis of N-substituted pyrazoles from primary amines has also been developed. nih.govacs.org This method involves the reaction of a primary amine, such as octylamine, with a 1,3-dicarbonyl compound like 2,4-pentanedione and an aminating agent. nih.govacs.org

Multicomponent Reaction Approaches for Pyrazole Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have gained significant traction for the efficient construction of complex molecules like pyrazoles. beilstein-journals.orgrsc.orgmdpi.com These reactions offer advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.

The most common MCR approach for pyrazole synthesis is a variation of the Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound, a hydrazine, and an aldehyde. beilstein-journals.org To synthesize this compound via an MCR, one could envision a three-component reaction between acetylacetone, octylhydrazine, and a suitable third component, although the classic Knorr synthesis with just the dicarbonyl and hydrazine is more direct for this specific target. wikipedia.org

Several catalytic systems have been developed to promote these MCRs. For example, nickel-based heterogeneous catalysts have been successfully used in the three-component synthesis of pyrazoles. mdpi.com Other MCRs for pyrazole derivatives involve different starting materials, such as the synthesis of pyrazole-linked thiazoles from aryl glyoxals, aryl thioamides, and pyrazolones. acs.org While not directly applicable to the target molecule, these examples showcase the versatility of MCRs in generating diverse pyrazole scaffolds.

Flow Chemistry Techniques for Scalable Pyrazole Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, has emerged as a powerful tool for the scalable and efficient synthesis of pharmaceuticals and fine chemicals, including pyrazoles. mdpi.comresearchgate.netgalchimia.com This technology offers enhanced control over reaction parameters, improved safety, and potential for automation. researchgate.netazolifesciences.com

A two-step flow process has been developed for the synthesis of substituted pyrazoles. galchimia.com This involves the initial formation of an enaminone from an acetophenone (B1666503) and dimethylformamide dimethyl acetal (B89532) (DMADMF), followed by condensation with a hydrazine. galchimia.com This methodology could be adapted for the synthesis of this compound by using the appropriate starting materials.

Flow chemistry has been shown to significantly reduce reaction times compared to batch processes. For instance, the synthesis of pyrazolopyrimidinone (B8486647) derivatives saw a reduction in reaction time from 9 hours in batch to just 16 minutes in a flow system. mdpi.com Multistep continuous flow systems have also been designed for the synthesis of pyrazoles, integrating several reaction and purification steps into a single, automated process. rsc.org

Specific Considerations for Incorporating the Octyl Chain and 3,5-Dimethyl Substituents

The synthesis of this compound requires specific strategies to ensure the correct placement of the dimethyl groups and the N-octyl chain.

Regioselective Synthesis of N-Octyl Derivatives

The regioselectivity of the N-alkylation of pyrazoles is a critical consideration, especially for unsymmetrically substituted pyrazoles. In the case of 3,5-dimethyl-1H-pyrazole, the two nitrogen atoms are equivalent, so regioselectivity is not an issue. However, for other pyrazole syntheses, controlling the position of alkylation is crucial.

Several methods have been developed to achieve regioselective N-alkylation. The use of specific catalysts and reaction conditions can favor the formation of one regioisomer over another. For example, a base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones has been shown to produce 1,3-disubstituted pyrazoles, including those with an octyl substituent, with good regioselectivity. acs.org Another approach involves the reaction of N-alkylated tosylhydrazones with terminal alkynes, which offers complete regioselectivity. organic-chemistry.org

Strategies for Long-Chain Introduction and Functionalization

The introduction of a long alkyl chain like the octyl group can be achieved through various methods. As previously mentioned, direct N-alkylation with an octyl halide is a common strategy. researchgate.net Alternatively, starting from a carboxylic acid with a long chain, it can be converted to a ketonitrile and then cyclized with hydrazine to form a 5-alkyl-3-aminopyrazole. mdpi.com

The synthesis of pyrazoles with long alkyl chains can sometimes be challenging due to the physical properties of the reactants and products. For instance, purification of long-chain alkylpyrazoles may require specific chromatographic techniques. sci-hub.box

Impact of Alkyl Chain Length on Reaction Efficiency

The length of the N-alkyl chain can have a discernible impact on the efficiency of the N-alkylation reaction of pyrazoles. While the reactivity of the alkyl halide generally decreases with increasing chain length due to steric hindrance and decreased electrophilicity, various synthetic methodologies have been optimized to achieve good to excellent yields even with long-chain substrates.

Under phase transfer catalysis conditions, the N-alkylation of pyrazole has been shown to be effective for a wide range of alkyl halides, from C1 to C16. researchgate.net While longer chain alkyl halides may react more slowly, high yields can still be obtained by adjusting the reaction temperature and time. researchgate.net For instance, the reaction of pyrazole with hexadecyl bromide under solvent-free phase transfer catalysis conditions proceeds efficiently. researchgate.net

The following table provides a compilation of research findings on the N-alkylation of 3,5-dimethylpyrazole (B48361) with various alkyl bromides, illustrating the impact of alkyl chain length on reaction yield under different conditions.

Alkyl BromideReaction ConditionsYield (%)Reference
Butyl BromideCs-saponite catalyst, DMF, 80°C~99% researchgate.net
Octyl BromideCs-saponite catalyst, DMF, 80°C~99% researchgate.net
Allyl BromideCs-saponite catalyst, DMF, 80°C~99% researchgate.net

The data indicates that with an effective catalytic system, such as a cesium-impregnated saponite (B12675438) in DMF, the N-alkylation of 3,5-dimethylpyrazole can proceed with very high efficiency, largely independent of the alkyl chain length from butyl to octyl. researchgate.net This suggests that for these chain lengths, the steric hindrance does not significantly impede the reaction under these optimized conditions. Studies on the N-alkylation of the parent pyrazole ring using phase transfer catalysis also support the feasibility of achieving high yields with even longer alkyl chains, such as hexadecyl bromide. researchgate.net The choice of solvent, catalyst, and temperature are crucial parameters that can be tuned to overcome the potential decrease in reactivity associated with longer alkyl chains.

Reactivity and Advanced Chemical Transformations of 3,5 Dimethyl 1 Octyl 1h Pyrazole

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, exhibits characteristic reactivity towards electrophiles. The presence of the nitrogen atoms influences the electron density distribution within the ring, directing electrophilic substitution primarily to the C4 position. researchgate.netpharmaguideline.comencyclopedia.pub This is because the N1 and N2 atoms reduce the electron density at the C3 and C5 positions, making C4 the most nucleophilic center. researchgate.netpharmaguideline.com

Regioselectivity at the C4 Position

For N-substituted pyrazoles, such as 3,5-dimethyl-1-octyl-1H-pyrazole, electrophilic attack occurs almost exclusively at the C4 position. pharmaguideline.comencyclopedia.pubpublishatcj.com This high regioselectivity is a well-established principle in pyrazole chemistry. The electron-donating nature of the two methyl groups at C3 and C5 further enhances the nucleophilicity of the C4 carbon, making it highly susceptible to electrophilic attack. researchgate.net

Several studies have demonstrated this regioselectivity. For instance, the Vilsmeier-Haack formylation of 1-alkyl-3,5-dimethylpyrazoles yields the corresponding 4-carbaldehyde derivative. researchgate.net Similarly, iodination of pyrazole derivatives with electron-donating groups, mediated by cadmium(II) acetate, has been shown to be an effective method for the selective iodination of the C4 position. researchgate.net

The table below summarizes the regioselectivity of some electrophilic substitution reactions on pyrazole derivatives.

Electrophilic ReagentSubstrate (N-substituted pyrazole)Position of SubstitutionReference
Vilsmeier-Haack Reagent (POCl₃/DMF)1-Alkyl-3,5-dimethylpyrazoleC4 researchgate.net
Iodine/Cadmium(II) AcetatePyrazole with electron-donating groupsC4 researchgate.net
N-Chlorosuccinimide/N-Bromosuccinimide3,5-Dimethylpyrazole (B48361)C4 publishatcj.com

Nucleophilic Reactions and Functional Group Interconversions

While the pyrazole ring itself is generally resistant to nucleophilic attack due to its electron-rich nature, nucleophilic reactions can occur at substituent groups attached to the ring. evitachem.com Functional group interconversions, which involve the transformation of one functional group into another through reactions like oxidation, reduction, or substitution, are crucial for the synthesis of complex molecules. fiveable.meimperial.ac.uk

For instance, a carbonyl group at the C4 position of a pyrazole ring can undergo various nucleophilic addition reactions. Similarly, other functional groups on the pyrazole ring or the N-alkyl chain can be modified. For example, a bromomethyl group at the C5 position of a pyrazole has been used in phase-transfer catalyzed reactions with various oxygen and nitrogen nucleophiles to synthesize O-substituted and N-substituted pyrazoles. nih.gov

Tautomerism and Isomerism in N-Substituted Pyrazoles

Tautomerism, the interconversion of structural isomers, is a significant feature of pyrazole chemistry. copbela.orgnih.gov In N-unsubstituted pyrazoles, annular prototropic tautomerism leads to a rapid equilibrium between two forms, which can complicate their reactivity and analysis. nih.gov However, in N-substituted pyrazoles like this compound, this annular tautomerism is not possible as the N1 position is blocked by the octyl group.

While annular tautomerism is absent, other forms of isomerism can be relevant. For instance, if substituents on the pyrazole ring allow for it, geometric or other forms of structural isomerism might be observed. The study of tautomerism and isomerism in pyrazole derivatives is often carried out using spectroscopic techniques like NMR. nih.govresearchgate.net

Oxidative and Reductive Transformations

The pyrazole ring is generally resistant to both oxidation and reduction due to the stability conferred by its aromaticity. pharmajournal.net However, side chains attached to the pyrazole ring can be oxidized. For example, alkyl groups on the pyrazole ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate. copbela.orgpharmajournal.netoup.com

Conversely, the pyrazole ring can be reduced under certain conditions, though it is a challenging transformation. Catalytic hydrogenation can lead to the formation of pyrazolines and subsequently pyrazolidines. copbela.orgpharmajournal.net Reductive amination of pyrazole-4-carbaldehydes has also been reported, providing a route to various amine derivatives. ineosopen.org

The following table provides examples of oxidative and reductive transformations involving pyrazoles.

Reaction TypeReagentSubstrateProductReference
OxidationPotassium PermanganateAlkylpyrazolePyrazole carboxylic acid copbela.orgpharmajournal.netoup.com
ReductionMolecular Hydrogen/Metal CatalystPyrazolePyrazoline/Pyrazolidine copbela.orgpharmajournal.net
Reductive AminationReducing agent/AminePyrazole-4-carbaldehydePyrazole-4-amine ineosopen.org

Functionalization of the Pyrazole Ring and Alkyl Chain

The functionalization of both the pyrazole ring and its N-alkyl substituent is a key strategy for synthesizing a diverse range of pyrazole derivatives. researchgate.netnih.govrsc.org As discussed, the C4 position of the pyrazole ring is the primary site for electrophilic functionalization. researchgate.netpharmaguideline.comencyclopedia.pub Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for introducing various substituents onto the pyrazole ring with high regioselectivity. researchgate.netnih.govrsc.org

Functionalization of the N-alkyl chain offers another avenue for structural modification. nih.gov For instance, the terminal position of a long alkyl chain can be selectively functionalized. nih.gov The introduction of functional groups onto the alkyl chain can significantly alter the physicochemical properties of the molecule. The synthesis of pyrazoles with long alkyl chains containing trifluoromethyl groups has been reported, and these compounds have been evaluated for their biological activities. scielo.br

The reactivity of the pyrazole ring and its substituents allows for a wide array of chemical transformations, enabling the synthesis of a vast library of functionalized pyrazole compounds with potential applications in various fields.

Coordination Chemistry of 3,5 Dimethyl 1 Octyl 1h Pyrazole As a Ligand

Ligand Design Principles for N-Alkyl Pyrazoles

The design of N-alkyl pyrazole (B372694) ligands is guided by the desire to fine-tune the steric and electronic properties of the resulting metal complexes, which in turn influences their reactivity and potential applications in areas like catalysis and materials science. academicjournals.orgresearchgate.net

Pyrazole and its derivatives can coordinate to metal centers in several ways. researchgate.netresearchgate.net As a neutral molecule, pyrazole typically acts as a monodentate ligand, binding through its sp²-hybridized pyridinic nitrogen atom. researchgate.netdnu.dp.ua However, upon deprotonation to form the pyrazolate anion, it can act as a bridging ligand, coordinating to two metal centers in an exo-bidentate fashion. uninsubria.it This bridging capability is fundamental to the formation of polynuclear complexes. researchgate.net

The introduction of substituents on the pyrazole ring allows for the creation of multidentate ligands. By incorporating additional donor atoms into the substituents, pyrazole-based molecules can be designed to act as bidentate, tridentate, or even polydentate chelating agents. academicjournals.orgnih.gov For instance, N-alkylaminopyrazole ligands can act as bidentate-NN' or tridentate-NN'N donors. uab.cat The versatility in coordination modes allows for the construction of metal complexes with varied geometries and nuclearities. uab.catacs.org

The N-octyl group in 3,5-dimethyl-1-octyl-1H-pyrazole primarily influences the steric environment around the metal center. The long, flexible alkyl chain can create a sterically hindered pocket, which can affect the coordination number and geometry of the resulting complex. This steric bulk can also play a role in stabilizing reactive species and influencing the selectivity of catalytic reactions.

While the electronic effect of the N-octyl group is generally considered to be weakly electron-donating through an inductive effect, its primary role is to enhance the solubility of the ligand and its metal complexes in nonpolar organic solvents. bohrium.com This increased solubility is a significant advantage for homogeneous catalysis and for the synthesis and characterization of complexes in solution. The presence of bulky substituents can also prevent the formation of coordination polymers and favor the formation of discrete molecular complexes. iucr.org

Complexation with Transition Metals (e.g., Pd, Cu, Ti, Fe, Co, Ni, Zn, Ir, Rh, Pt, Mn)

N-alkyl pyrazoles, including this compound, form stable complexes with a wide range of transition metals. The coordination chemistry of pyrazole derivatives with metals such as palladium, dntb.gov.uaacs.org copper, nih.govnih.gov iron, nih.gov cobalt, tandfonline.combohrium.com nickel, nih.govbohrium.com zinc, doaj.org platinum, uab.catuab.cat and manganese has been extensively studied.

Metal complexes of pyrazole-based ligands are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govnih.gov For instance, palladium(II) complexes can be prepared by reacting 1-thiocarbamoyl-3,5-dimethylpyrazole with [PdCl₂(CH₃CN)₂]. nih.gov Similarly, copper(II) complexes can be synthesized by reacting a pyrazole derivative with a copper(II) salt like copper(II) acetate. nih.gov The synthesis of cobalt(II) and nickel(II) complexes with pyrazole-containing ligands has also been reported, often resulting in octahedral or tetrahedral geometries depending on the specific ligand and reaction conditions. tandfonline.combohrium.comworktribe.com The synthesis of an octanuclear nickel(II) pyrazolate cluster with an n-octyl-functionalized ligand has been documented, highlighting the ability of these ligands to form complex polynuclear structures. iucr.orgnih.govresearchgate.net

The synthesis can be carried out using various methods, including heating under reflux or stirring at room temperature. academicjournals.orgnih.gov The choice of solvent is crucial and often depends on the solubility of the reactants. bohrium.com

In many catalytic applications, the active metal-ligand complex is not pre-synthesized but is formed in situ by mixing the pyrazole-based ligand and a metal precursor in the reaction mixture. This approach is particularly common in fields like oxidation catalysis and polymerization. For example, complexes formed in situ from tridentate pyrazole ligands and manganese(II) chloride have been used for the catalytic oxidation of ortho-aminophenol. Similarly, copper(II) salts combined with pyrazole-based ligands have been shown to form active catalysts in situ for the oxidation of catechol. mdpi.comresearchgate.net The catalytic activity in these systems can be influenced by factors such as the nature of the ligand, the metal counterion, and the solvent. mdpi.com The in situ formation of a half-zirconocene catalyst from Cp₂ZrCl₂ has been utilized for the synthesis of N-acylpyrazoles. rsc.org

Spectroscopic methods are also crucial for characterizing these complexes.

Infrared (IR) spectroscopy is used to identify the coordination of the pyrazole ligand to the metal center by observing shifts in the vibrational frequencies of the pyrazole ring. doaj.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and where applicable, metal-specific NMR like ¹⁹⁵Pt) provides information about the ligand's environment in solution and can confirm the formation of the complex. uab.catuab.cat

UV-Visible spectroscopy is used to study the electronic transitions within the complex, which can provide insights into the coordination geometry. nih.gov

Mass spectrometry helps to confirm the molecular weight and composition of the complexes. researchgate.net

Elemental analysis is used to determine the empirical formula of the synthesized complexes. doaj.orgresearchgate.net

These techniques collectively provide a comprehensive understanding of the structure and bonding in metal complexes of this compound and related ligands.

Metal-Ligand Interactions and Bonding Characteristics

This compound typically acts as a monodentate ligand, coordinating to a metal center through the lone pair of electrons on the sp²-hybridized nitrogen atom at the 2-position of the pyrazole ring. The N1-substituted octyl group and the methyl groups at the 3 and 5 positions are generally not directly involved in the coordination to the metal ion.

The nature of the metal-ligand bond is primarily a sigma-dative bond, where the pyrazole nitrogen donates electron density to a vacant orbital of the metal ion. The strength and characteristics of this bond are influenced by both the nature of the metal ion (its size, charge, and the identity of other ligands in the coordination sphere) and the electronic properties of the pyrazole ligand itself.

In the context of copper(II) formate (B1220265) complexes, for instance, two molecules of 1-octyl-3,5-dimethylpyrazole coordinate to the copper center. google.com The resulting complexes can be either monomeric or dimeric, depending on the steric bulk of the ligand. google.com The formation of stable complexes is a testament to the favorable interaction between the pyrazole nitrogen and the metal center.

The bonding characteristics can be further elucidated by various spectroscopic and analytical techniques. For example, in the infrared (IR) spectra of metal complexes of substituted pyrazoles, a shift in the vibrational frequencies of the C=N and C=C bonds within the pyrazole ring, compared to the free ligand, can indicate the involvement of the ring nitrogen in coordination. nih.gov

Influence of Pyrazole Substituents on Coordination Behavior

The substituents on the pyrazole ring, namely the 3,5-dimethyl groups and the N1-octyl chain, play a crucial role in defining the coordination behavior and the properties of the resulting metal complexes. rsc.orgresearchgate.net These influences are primarily steric and, to a lesser extent, electronic.

The methyl groups at the 3 and 5 positions of the pyrazole ring introduce significant steric hindrance around the coordinating N2 atom. This steric bulk can have several consequences on the coordination chemistry of the ligand:

Complex Stability: The steric repulsion can, in some instances, weaken the metal-ligand bond, potentially leading to lower complex stability compared to complexes with less substituted pyrazoles. rsc.org However, the electronic donating effect of the methyl groups can partially counteract this by increasing the basicity of the coordinating nitrogen.

Reaction Kinetics: The steric hindrance can slow down the rate of ligand exchange reactions.

Table 1: Influence of 3,5-Dimethyl Groups on Coordination Properties
PropertyEffect of 3,5-Dimethyl GroupsRationale
Coordination NumberMay favor lower coordination numbersSteric hindrance prevents the accommodation of a larger number of ligands around the metal center.
Complex GeometryCan distort ideal geometries (e.g., octahedral, square planar)Repulsion between the methyl groups and other ligands. nih.gov
SolubilityIncreases solubility in non-polar organic solventsThe non-polar methyl groups enhance the lipophilic character of the complex. google.com

The long alkyl chain at the N1 position, the octyl group, primarily influences the physical properties of the metal complexes rather than the electronic nature of the metal-ligand bond. Its main impacts are:

Solubility: The most significant effect of the N1-octyl chain is the enhancement of solubility in non-polar organic solvents and supercritical fluids like carbon dioxide. google.com This is a crucial property for applications such as catalysis and materials deposition from solution. The long hydrocarbon chain effectively "shields" the polar metal center, making the entire complex more compatible with non-polar media. A patent for copper deposition highlights that a copper formate complex with 1-octyl-3,5-dimethylpyrazole is soluble in hexane (B92381), whereas the analogous complex with 1-octylpyrazole (lacking the dimethyl groups) shows no solubility. google.com Furthermore, the copper complex with 1-hexyl-3,5-dimethylpyrazole is noted to be less soluble in hexane than the 1-octyl-3,5-dimethylpyrazole complex, indicating the importance of the alkyl chain length. google.com

Self-Assembly: The presence of the long alkyl chain can promote the self-assembly of complexes into organized supramolecular structures in solution or at interfaces.

Table 2: Impact of N1-Octyl Chain on Complex Properties
PropertyImpact of N1-Octyl ChainUnderlying Reason
Solubility in Non-polar SolventsSignificantly increasedThe lipophilic octyl chain enhances compatibility with non-polar environments. google.com
Crystal PackingInfluences intermolecular spacing and arrangementVan der Waals interactions and the flexibility of the alkyl chain.
Melting PointGenerally lower compared to complexes with smaller N1-substituentsDisruption of crystal lattice energy by the flexible chain.

Catalytic Applications of 3,5 Dimethyl 1 Octyl 1h Pyrazole and Its Metal Complexes

Role as Ligands in Homogeneous Catalysis

In homogeneous catalysis, the ligand plays a crucial role in stabilizing the metal center, modulating its reactivity, and directing the stereochemical outcome of the reaction. The 3,5-dimethylpyrazole (B48361) moiety is a versatile building block for ligands, capable of coordinating to a wide range of transition metals.

Carbon-Carbon Bond Forming Reactions (e.g., Heck Reaction)

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis. organic-chemistry.org The efficiency of this reaction is often dependent on the nature of the ligand coordinated to the palladium center. Pyrazole-based ligands have been successfully employed in this context.

Studies have shown that simple pyrazoles, such as 3,5-dimethylpyrazole, can serve as effective ligands in combination with palladium precursors like Pd(OAc)₂ or PdCl₂. These catalytic systems have been used for the Heck coupling of iodobenzene (B50100) with acrylates. For instance, the conversion rates in the reaction between iodobenzene and butyl acrylate (B77674) were significantly improved in the presence of pyrazole (B372694) ligands compared to ligand-less systems. While direct data for the 1-octyl derivative is unavailable, the electronic properties would be similar to the parent 3,5-dimethylpyrazole, suggesting it could also form active catalysts for such transformations. The long alkyl chain would primarily enhance solubility in non-polar organic solvents.

More complex pyrazole-phosphine hybrid ligands, such as 3,5-dimethyl-1-[2-(diphenylphosphino)phenyl]-1H-pyrazole, have been shown to form excellent catalysts with Pd₂(dba)₃ for various cross-coupling reactions, including Stille, Kumada, and Hiyama reactions, which are mechanistically related to the Heck reaction. acs.org

Table 1: Performance of a 3,5-Dimethylpyrazole (L5)/Palladium System in the Heck Reaction Data extrapolated from studies on analogous systems.

Entry Alkene Catalyst Precursor Ligand Base Solvent Conversion (%)
1 Butyl acrylate Pd(OAc)₂ 3,5-dimethylpyrazole Et₃N DMF >80
2 Ethyl acrylate Pd(OAc)₂ 3,5-dimethylpyrazole Et₃N DMF <50
3 Butyl acrylate PdCl₂ 3,5-dimethylpyrazole Et₃N DMF >80
4 Ethyl acrylate PdCl₂ 3,5-dimethylpyrazole Et₃N DMF <50

Oxidation Reactions

Metal complexes featuring pyrazole-based ligands are active catalysts for a variety of oxidation reactions. The specific role of the ligand is to stabilize the metal in various oxidation states and to modulate its redox potential.

Copper(I) complexes with N1-substituted 3,5-dimethylpyrazole derivatives have been shown to exhibit catechol oxidase mimetic activity, catalyzing the oxidation of catechols to quinones using molecular oxygen. panskurabanamalicollege.org For example, copper(I) complexes of methyl-3,5-dimethylpyrazole-1-dithioate and benzyl-3,5-dimethylpyrazole-1-dithioate are effective catalysts for the oxidation of 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC). panskurabanamalicollege.org The catalytic cycle is believed to involve the reduction of Cu(II) to Cu(I) by the catechol, followed by reoxidation of the copper center by oxygen. panskurabanamalicollege.org

Furthermore, iron(II) complexes of 3,5-dimethylpyrazole can be oxidized by air in solution, indicating the potential for pyrazole ligands to support oxidative catalysis at iron centers. researchgate.net In a heterogeneous context, a polymer-supported molybdenum-3,5-dimethyl pyrazole catalyst has been developed for the selective oxidation of alkyl aromatics to ketones using tert-butyl hydroperoxide as the oxidant. asianpubs.org This system demonstrated high activity and could be recycled multiple times without significant loss of performance. asianpubs.org

Although no specific studies on the oxidation catalysis of 3,5-Dimethyl-1-octyl-1H-pyrazole complexes were found, its structural similarity to other N-substituted pyrazoles suggests that its metal complexes could be viable catalysts for similar oxidative transformations.

Ring-Opening Polymerization of Cyclic Esters

The ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and lactide is a primary method for producing biodegradable polyesters such as polycaprolactone (B3415563) (PCL) and polylactic acid (PLA). mdpi.comrsc.org The catalysts for these reactions are often metal complexes, where the ligand structure is critical for controlling polymerization rates, polymer molecular weight, and stereoselectivity. rsc.orgkocaeli.edu.tr

Zinc(II) and copper(II) complexes bearing 3,5-dimethylpyrazole as a ligand have been proven to be active initiators for the ROP of ε-caprolactone under solvent-free conditions. mdpi.comkocaeli.edu.tr These systems can produce high-crystallinity PCL with controlled molecular weights. mdpi.com A Chinese patent describes zinc complexes with more elaborate aminophenol ligands containing a 3,5-dimethyl-pyrazol-1-yl group that are highly active and selective for lactone ROP. google.com One of the ligands synthesized in this work, N-[2-(3,5-dimethyl-pyrazol-1-yl)ethyl]N-hexylamine, which bears a C6 alkyl chain, demonstrates that N-alkylation is compatible with this catalytic application. google.com This suggests that a zinc complex of this compound could similarly function as an effective ROP catalyst.

Table 2: ROP of ε-Caprolactone (CL) using a Zn(II)-bis(3,5-dimethylpyrazole) Initiator Data derived from studies on analogous systems.

Initiator Complex Monomer:Initiator Ratio Temperature (°C) Time (h) Conversion (%) Mn (g/mol)
[Zn(3,5-Me₂Pz)₂(C₇H₅O₂)₂] 500:1 140 2 96 38,700

Mn = Number-average molecular weight. Data from related bis(3,5-dimethylpyrazole) zinc complexes show high efficiency. mdpi.com

Other Transition Metal-Catalyzed Processes

The versatility of pyrazole-based ligands extends to a range of other important transition metal-catalyzed reactions. For example, molybdenum(0) carbonyl complexes bearing bis(3,5-dimethylpyrazole) ligands have been used to catalyze the regioselective [2+2+2] cycloaddition of terminal alkynes, yielding 1,3,5-trisubstituted benzene (B151609) derivatives with high selectivity. rsc.org

Additionally, rhodium(III) complexes have been utilized in the synthesis of substituted pyrazoles from hydrazines and alkynes, a process that involves an unexpected C-N bond cleavage. In the field of C-H activation, monodentate nitrogen ligands, including pyrazoles, are recognized as efficient directing groups for palladium-catalyzed functionalization of C(sp³)−H bonds. nih.gov The ability of the pyrazole nitrogen to coordinate to the metal center facilitates the activation of otherwise inert C-H bonds.

Heterogeneous Catalysis Employing Pyrazole-Based Systems

While the focus is often on homogeneous systems, pyrazole-based ligands can also be incorporated into heterogeneous catalysts. This approach combines the high selectivity of molecular catalysts with the practical advantages of easy separation and recyclability typical of heterogeneous systems. lianerossi.org

An example is the development of a polymer-supported molybdenum catalyst containing 3,5-dimethylpyrazole ligands. asianpubs.org This catalyst, PS-DVB-[MoO(O₂)₂(dmpz)₂], was used for the selective oxidation of ethylbenzene (B125841) and other alkyl aromatics with tert-butyl hydroperoxide. asianpubs.org The solid-supported catalyst could be easily recovered by filtration and reused for at least five cycles without a significant drop in activity, demonstrating the viability of pyrazole-based heterogeneous systems. asianpubs.org The fundamental steps in heterogeneous catalysis involve the transport of reactants to the catalyst surface, chemisorption, surface reaction, desorption of products, and their transport back into the bulk fluid phase. unido.org

Mechanistic Insights into Catalytic Cycles

Understanding the mechanism of a catalytic cycle is key to optimizing reaction conditions and designing improved catalysts. For pyrazole-ligated systems, mechanistic studies have provided valuable insights.

In the context of the Heck reaction , the generally accepted catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-aryl bond, and finally β-hydride elimination to release the product and regenerate a palladium hydride species. acs.org The base present in the reaction mixture then neutralizes the generated acid and facilitates the regeneration of the active Pd(0) catalyst. The pyrazole ligand stabilizes the palladium center throughout these valence changes.

For catechol oxidase mimetics , kinetic studies of copper(I) complexes with N-substituted 3,5-dimethylpyrazoles suggest a mechanism where the rate-determining step is the hydrogen atom transfer from the catechol's hydroxyl group to a metal-bound superoxo species. panskurabanamalicollege.org

In the ring-opening polymerization (ROP) of cyclic esters, the most accepted pathway is the coordination-insertion mechanism. doi.org For a zinc-based catalyst, the cycle would likely involve the coordination of the cyclic ester's carbonyl oxygen to the zinc center. This coordination activates the ester, making it more susceptible to nucleophilic attack by an initiating group (e.g., an alkoxide). The ester ring opens and inserts into the zinc-alkoxide bond, elongating the polymer chain and regenerating the active site for the next monomer addition.

While these mechanisms are derived from related systems, they provide a robust framework for predicting the catalytic behavior of complexes containing the this compound ligand.

Ligand-Centered Catalysis

Ligand-centered catalysis involves the direct participation of the ligand in the catalytic cycle, where the metal center may play a secondary or structural role. While no specific examples involving this compound are available, pyrazole moieties, in general, can participate in such processes. For instance, the pyrazole ring system can act as a proton shuttle or engage in hydrogen bonding to activate substrates. However, without experimental data for this compound, any discussion remains speculative.

Metal-Ligand Cooperation in Catalysis

Metal-ligand cooperation (MLC) is a well-established concept in catalysis where both the metal and the ligand are actively involved in bond activation and formation. nih.gov In the context of pyrazole complexes, this often involves the deprotonation/protonation of an N-H group on the pyrazole ring, which works in concert with the metal center. nih.gov For N-substituted pyrazoles like this compound, which lack the N-H proton, this classical mode of MLC is not possible. Alternative MLC mechanisms could exist but have not been reported for this specific compound.

Acid-Base Catalysis Mediated by Pyrazole Moieties

The pyrazole ring possesses both acidic and basic sites. The sp2-hybridized nitrogen atom can act as a Lewis base, coordinating to metal centers or activating substrates through hydrogen bonding. In N-unsubstituted pyrazoles, the N-H proton can act as a Brønsted acid. For this compound, the basic nitrogen atom is available for catalytic roles. However, specific studies detailing its application in acid-base catalysis are not available.

Green Chemistry Principles in Catalytic Applications

The use of pyrazole derivatives in catalysis can align with green chemistry principles. mdpi.comacs.orgthieme-connect.comnih.gov Catalytic processes, in general, are a cornerstone of green chemistry by reducing the need for stoichiometric reagents. The development of catalysts based on earth-abundant metals and their use in environmentally benign solvents like water are key aspects. thieme-connect.com While these principles are broadly applicable, their specific application using this compound as a ligand has not been detailed in the available literature.

Influence of N-Octyl Substitution on Catalytic Activity and Selectivity

The N-octyl group in this compound is expected to primarily influence the steric and electronic properties of the ligand and its metal complexes. The long alkyl chain can enhance solubility in nonpolar organic solvents, which could be advantageous for certain catalytic reactions. Furthermore, the steric bulk of the octyl group could influence the coordination geometry around the metal center, potentially impacting the selectivity of catalytic transformations. However, without specific comparative studies, the precise effect of the N-octyl substitution on the catalytic activity and selectivity of this compound complexes remains an area for future investigation.

Advanced Characterization and Spectroscopic Analysis of 3,5 Dimethyl 1 Octyl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For pyrazole (B372694) derivatives, the chemical shifts in ¹H NMR spectra are characteristic. For instance, in 3,5-dimethyl-1-phenyl-1H-pyrazole, the protons of the two methyl groups appear as sharp singlets, while the proton at the C4 position of the pyrazole ring also gives a distinct singlet. rsc.org The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region. rsc.org The integration of these signals confirms the number of protons in each unique environment.

In ¹³C NMR spectra of pyrazole derivatives, the carbon atoms of the pyrazole ring and the substituent groups exhibit characteristic chemical shifts. For example, in 3,5-dimethyl-1-phenyl-1H-pyrazole, the C3 and C5 carbons of the pyrazole ring resonate at different positions from the C4 carbon. rsc.org The carbons of the methyl groups appear in the upfield region, while the carbons of the phenyl group show signals in the aromatic region. rsc.org The specific chemical shifts can be influenced by the nature of the substituent at the N1 position and at other positions on the pyrazole ring.

The following table provides a summary of typical ¹H and ¹³C NMR spectral data for related pyrazole derivatives.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
3,5-dimethyl-1-phenyl-1H-pyrazole 7.46-7.19 (m, 5H, Ar-H), 5.90 (s, 1H, pyrazole-H), 2.25 (s, 6H, 2xCH₃) rsc.org148.9, 139.9, 139.3, 128.9, 127.2, 124.7, 106.9, 13.5, 12.3 nih.gov
1-benzyl-3,5-dimethyl-1H-pyrazole 7.28-7.02 (m, 5H, Ar-H), 5.85 (s, 1H, pyrazole-H), 5.14 (s, 2H, CH₂), 2.22 (s, 3H, CH₃), 2.11 (s, 3H, CH₃) rsc.org147.2, 138.9, 137.2, 128.9, 127.5, 126.5, 105.7, 52.5, 13.5, 11.3 rsc.org
3,5-diethyl-1-phenyl-1H-pyrazole 7.42 (m, 5H, Ar-H), 6.08 (s, 1H, pyrazole-H), 2.68 (m, 4H, 2xCH₂), 1.36-1.21 (m, 6H, 2xCH₃) rsc.org154.7, 145.8, 140.2, 129.2, 127.3, 125.2, 103.2, 21.7, 19.6, 14.2, 13.15 rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 3,5-dimethyl-1-octyl-1H-pyrazole and its derivatives would be expected to show characteristic absorption bands corresponding to the vibrations of their constituent bonds.

Key expected vibrational frequencies include:

C-H stretching: Aliphatic C-H stretching vibrations from the octyl and methyl groups typically appear in the range of 2850-3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected in the 1400-1650 cm⁻¹ region. jocpr.com

Ring vibrations: The pyrazole ring itself will have characteristic stretching and deformation vibrations.

C-N stretching: The C-N stretching vibration is also expected to be present.

The following table summarizes some characteristic IR absorption bands for pyrazole derivatives.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Aliphatic C-HStretching2850-3000
Aromatic C-HStretching3000-3100
C=N (pyrazole ring)Stretching~1500-1650 jocpr.com
C=C (pyrazole ring)Stretching~1400-1600
C-NStretching~1130-1200

Mass Spectrometry (MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for N-alkylpyrazoles involve cleavage of the alkyl chain.

GC-MS analysis is particularly useful for confirming the purity of the synthesized compound and for identifying any byproducts. The retention time in the gas chromatogram is a characteristic property of the compound under specific analytical conditions. The mass spectrum of a pyrazole derivative, such as 1H-Pyrazole-1-carbothioamide, 3,5-dimethyl-, can be found in spectral databases and used for identification purposes. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound and its derivatives would be characterized by absorption bands in the UV region, typically arising from π → π* transitions within the pyrazole ring and any attached chromophores. The position and intensity of these absorption bands can be influenced by the substituents on the pyrazole ring and the solvent used for the measurement. For instance, studies on pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have shown how the UV-vis absorption is affected by the molecular structure and pH. nih.gov

X-ray Diffraction Studies

X-ray diffraction is an indispensable technique for determining the three-dimensional arrangement of atoms in a crystalline solid, providing definitive proof of molecular structure and information about crystal packing.

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present. PXRD is useful for confirming the crystallinity of a synthesized compound, identifying different polymorphic forms, and determining the unit cell parameters of the crystal lattice. researchgate.netisroset.org The technique is widely applied in the characterization of new materials, including pyrazole-containing compounds, to ensure phase purity and to obtain structural information when single crystals are not available. researchgate.netisroset.orgbohrium.com

Elemental Analysis

Elemental analysis is a fundamental technique for the characterization of newly synthesized compounds, including pyrazole derivatives. orientjchem.orgekb.egfarmaciajournal.comresearchgate.netnih.gov This analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a molecule. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula to confirm the compound's empirical and molecular formula.

For this compound, the molecular formula is C₁₃H₂₄N₂. The theoretical elemental composition can be calculated as follows:

Interactive Table: Theoretical Elemental Analysis of this compound

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.0113156.1374.94
HydrogenH1.0082424.19211.62
NitrogenN14.01228.0213.44
Total 208.342 100.00

In the broader context of pyrazole chemistry, elemental analysis is routinely used to verify the structures of various derivatives and their complexes. For instance, studies on newly synthesized pyrazole-pyrazolone derivatives and N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives have successfully used elemental analysis to confirm their proposed structures. ekb.egfarmaciajournal.com Similarly, the characterization of metal complexes with pyrazole-based ligands heavily relies on this technique to establish the stoichiometry of the complexes. nih.govresearchgate.netorientjchem.org

Other Analytical Techniques (e.g., Molar Conductance, Magnetic Susceptibility)

Beyond elemental analysis, other analytical techniques such as molar conductance and magnetic susceptibility provide valuable information about the electronic and structural properties of pyrazole derivatives, particularly their metal complexes.

Molar Conductance

Molar conductance measurements are employed to determine the electrolytic nature of a compound in solution. researchgate.netorientjchem.orgnih.govresearchgate.netajchem-a.com By measuring the conductivity of a solution of the compound at a known concentration, one can deduce whether the compound is a non-electrolyte, or a 1:1, 1:2, etc., electrolyte. This is particularly useful for characterizing metal complexes of pyrazole derivatives, as it helps to distinguish between coordinated and counter-ion anions. nih.govmdpi.com

For example, low molar conductance values for some pyrazole complexes in DMF indicate their non-electrolytic nature, suggesting that the anions are coordinated to the metal center. researchgate.net In contrast, higher molar conductance values can indicate the presence of ionic species in solution. researchgate.netnih.gov A study on copper(II) complexes with naphthyl pyrazole ligands showed that one complex was a 1:1 electrolyte while another was non-ionic, based on their molar conductivity in methanol. nih.gov

Interactive Table: Molar Conductance of Various Pyrazole Derivatives

CompoundSolventMolar Conductance (Ω⁻¹cm²mol⁻¹)Electrolytic NatureReference
[Cu(NapMe-Pz)₂(NO₃)₂]·H₂OMethanol13Non-ionic nih.gov
Cu(MeNap-Pz)₂(NO₃)·2H₂OMethanol1291:1 electrolyte nih.gov
Zn(II) complex with 3-amino-5-methylpyrazoleDMF13Non-electrolyte researchgate.net
Zn(II) complex with 1-(2-pyridyl)pyrazoleDMF1101:1 electrolyte mdpi.com
Zn(II) complex with 1-(2-pyridyl)pyrazoleDMF1302:1 electrolyte mdpi.com

Magnetic Susceptibility

Magnetic susceptibility measurements are crucial for determining the magnetic properties of metal complexes, revealing information about the oxidation state and spin state of the central metal ion. orientjchem.orgajchem-a.comtandfonline.comresearchgate.netrsc.org This technique helps to determine if a complex is paramagnetic (possessing unpaired electrons) or diamagnetic (all electrons are paired). The effective magnetic moment (μ_eff), calculated from magnetic susceptibility data, is often compared with theoretical spin-only values to infer the geometry of the complex. orientjchem.org

For instance, the magnetic susceptibilities of copper(II) complexes with pyrazole have been studied to understand their polymeric structures. tandfonline.com Iron(II) coordination complexes with 3,5-dimethyl-1-(2′-pyridyl)-pyrazole were found to be paramagnetic at all temperatures. rsc.org Similarly, copper(II) complexes of naphthyl pyrazole ligands were shown to be paramagnetic, consistent with the d⁹ configuration of the Cu(II) ion. nih.gov The study of iron(II) complexes with tris(3,5-dimethylpyrazol-1-yl)methane has even revealed spin crossover behavior. researchgate.net

Interactive Table: Magnetic Properties of Metal Complexes with Pyrazole Derivatives

ComplexMagnetic PropertyEffective Magnetic Moment (B.M.)ConclusionReference
[Cu₃(μ₃-OH)(μ-pz)₃(Hpz)(Me₃CCOO)₂]Antiferromagnetic-Strong antiferromagnetic behavior researchgate.net
[Fe(DMPP)₂(tos)₂]Paramagnetic-Paramagnetic at all temperatures rsc.org
Cu(MeNap-Pz)₂(NO₃)·2H₂OParamagnetic1.75Mononuclear Cu(II) complex nih.gov
[Cu(NapMe-Pz)₂(NO₃)₂]·H₂OParamagnetic2.27Mononuclear Cu(II) complex nih.gov
Various Ru(II) complexesDiamagnetic-Ru(III) reduced to Ru(II) during synthesis researchgate.net

Computational Chemistry and Theoretical Investigations of 3,5 Dimethyl 1 Octyl 1h Pyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 3,5-Dimethyl-1-octyl-1H-pyrazole, DFT calculations can elucidate various aspects of its chemical behavior.

The electronic structure of this compound is characterized by the aromatic pyrazole (B372694) ring and the aliphatic octyl chain. DFT calculations, often employing basis sets like 6-311++G(d,p), can determine the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. In pyrazole derivatives, the HOMO is typically localized on the pyrazole ring, indicating its electron-donating capability, while the LUMO is also associated with the ring, highlighting its potential as an electron acceptor. nih.gov The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of chemical reactivity and stability. nih.govwuxiapptec.com A smaller gap suggests higher reactivity. nih.gov For similar pyrazole derivatives, the HOMO-LUMO gap has been calculated to be in the range of 4-5 eV. nih.govresearchgate.net

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For pyrazole derivatives, the nitrogen atoms of the pyrazole ring are typically regions of negative electrostatic potential (red and yellow areas), making them susceptible to electrophilic attack, while the hydrogen atoms of the methyl groups and the octyl chain are regions of positive potential (blue areas). researchgate.netresearchgate.net

Table 1: Calculated Electronic Properties of a Representative Pyrazole Derivative

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.0 eV
Dipole Moment2.5 D

Note: The values in this table are illustrative and based on typical DFT calculations for similar pyrazole derivatives.

DFT-based reactivity descriptors, such as global hardness, softness, and electrophilicity index, can be calculated to predict the reactivity of this compound. researchgate.net The regions of highest HOMO density (nucleophilic centers) and lowest LUMO density (electrophilic centers) indicate the most probable sites for chemical reactions. For pyrazole derivatives, the nitrogen atoms are often the primary sites for electrophilic attack, while the carbon atoms of the pyrazole ring can be susceptible to nucleophilic attack, depending on the substituents. Mulliken atomic charges, another output of DFT calculations, can further pinpoint the charge distribution on individual atoms, offering more detailed insights into reactive sites. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide insights into its dynamics, conformational changes, and interactions with its environment.

MD simulations of pyrazole derivatives have been performed using force fields such as COMPASS and OPLS-AA. mdpi.comresearchgate.net These simulations often focus on the adsorption of these molecules on surfaces, for example, in the context of corrosion inhibition. mdpi.comresearchgate.net The simulations can reveal the preferred orientation of the molecule upon interaction with a surface, with the pyrazole ring often playing a key role in the adsorption process. The flexibility of the octyl chain is also an important factor, allowing the molecule to adopt a conformation that maximizes its interaction with the surface. mdpi.com

Quantum Chemical Studies

Quantum chemical studies encompass a range of theoretical methods, including DFT, to investigate the properties and reactivity of molecules. For pyrazole derivatives, these studies have been instrumental in understanding their structure-property relationships. uni-kiel.deacs.org Quantum chemical calculations have been used to correlate the electronic properties of pyrazole derivatives with their observed biological activities or material properties. science.gov For instance, the calculated HOMO-LUMO gap and dipole moment can be related to a molecule's potential as a corrosion inhibitor or its non-linear optical properties. wikipedia.org

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal structure. as-proceeding.comresearchgate.net The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. as-proceeding.com

For pyrazole derivatives, Hirshfeld surface analysis reveals the dominant intermolecular interactions that govern their crystal packing. as-proceeding.comresearchgate.netnih.gov Typically, H···H contacts are the most abundant, reflecting the high proportion of hydrogen atoms in the molecule. as-proceeding.comnih.gov Other significant interactions can include C-H···π interactions, involving the pyrazole ring, and hydrogen bonds if suitable donor and acceptor atoms are present. as-proceeding.comresearchgate.net The octyl group primarily contributes to van der Waals interactions and H···H contacts.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Representative Pyrazole Derivative

Contact TypeContribution (%)
H···H60.5
C···H/H···C15.2
N···H/H···N8.5
O···H/H···O5.8
Other10.0

Note: The values in this table are illustrative and based on Hirshfeld surface analyses of similar pyrazole-containing compounds. The presence and percentage of specific contacts will vary depending on the crystal packing. as-proceeding.com

Theoretical Insights into Tautomerism and Isomerism

The structural and energetic properties of this compound are governed by the principles of tautomerism inherent to the pyrazole core and the conformational isomerism of the N-1 attached octyl group. Computational chemistry provides a powerful lens through which to investigate these phenomena, offering insights into the relative stabilities of different forms and the energy barriers that separate them. While direct computational studies on this compound are not extensively documented in public literature, a robust theoretical framework can be constructed by examining foundational studies on substituted pyrazoles and alkyl chain dynamics.

Tautomerism in the Pyrazole Ring

For an N-unsubstituted or N1-substituted pyrazole like 3,5-dimethylpyrazole (B48361), annular tautomerism is a key feature. This process involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. In the case of 3,5-dimethylpyrazole, the two tautomeric forms are degenerate, meaning they are identical and have the same energy, as the substituents at the C3 and C5 positions are the same.

However, the introduction of the octyl group at the N1 position effectively "locks" the tautomeric form, preventing proton migration between the ring nitrogens. The primary consideration then becomes the relative stability of the resulting constitutional isomers: 1-octyl-3,5-dimethyl-1H-pyrazole versus a potential, but synthetically distinct, 1-octyl-2,5-dimethyl- (or other) isomer, which is not the subject of this analysis.

Theoretical studies on a wide range of 3(5)-substituted pyrazoles have consistently shown that the stability of tautomers is highly dependent on the electronic nature of the substituents. cdnsciencepub.comias.ac.in Electron-donating groups, such as methyl (CH₃), have been found to preferentially stabilize the tautomer where the substituent is at the C3 position. ias.ac.in This is attributed to the electronic effects influencing the pyrazole ring. In the case of 3,5-dimethylpyrazole, both positions have electron-donating methyl groups, leading to a stable aromatic system. The N-alkylation to form this compound occurs at one of the nitrogen atoms, and computational studies on similar N-alkylation reactions of pyrazole derivatives confirm the formation of stable N-alkylated products. researchgate.net

Table 1: General Tautomeric Preferences in 3(5)-Substituted Pyrazoles

Substituent Type at C3/C5Preferred TautomerRationale
Electron-Donating (e.g., -CH₃, -NH₂)C3-substituted tautomer is generally more stableFavorable electronic interactions with the pyrazole ring
Electron-Withdrawing (e.g., -COOH, -NO₂)C5-substituted tautomer is generally more stableStabilization of the electronic structure of the ring

This table is generated based on general findings for substituted pyrazoles and serves to illustrate the underlying principles.

Isomerism of the N-Octyl Chain

The conformational flexibility of the n-octyl group attached to the N1 position of the pyrazole ring introduces a high degree of isomerism. This isomerism arises from the rotation around the single bonds of the alkyl chain, primarily the N1-C1' bond (connecting the pyrazole ring to the octyl chain) and the subsequent C-C bonds within the chain itself.

Rotational Barrier of the N1-C1' Bond:

Conformational Isomers of the Octyl Chain:

The octyl chain itself can adopt numerous conformations due to rotation around its seven C-C single bonds. The potential energy surface of an n-alkane is complex, with the all-trans (anti-periplanar) conformation being the lowest in energy. Gauche interactions, where dihedral angles are approximately ±60°, introduce a steric penalty and increase the energy of the conformer.

Table 2: Theoretical Energetic Considerations for Isomerism

Type of IsomerismKey BondsFactors Influencing StabilityExpected Low-Energy Conformation
N-Ring Rotation N1-C1'Steric hindrance between the octyl chain and the C5-methyl group.Staggered conformation, minimizing steric clash.
Chain Conformation C-C bonds of the octyl chainTorsional strain (eclipsing interactions) and steric strain (gauche interactions).All-trans (anti-periplanar) arrangement of the carbon backbone.

This table outlines the theoretical factors governing the conformational isomerism of the N-octyl group based on established principles of conformational analysis.

Future Perspectives and Emerging Research Directions for 3,5 Dimethyl 1 Octyl 1h Pyrazole

Advanced Synthetic Methodologies for N-Alkyl Pyrazoles

The synthesis of N-alkyl pyrazoles, including 3,5-Dimethyl-1-octyl-1H-pyrazole, is evolving beyond traditional batch methods towards more efficient, sustainable, and scalable technologies. Future research will likely focus on the refinement and broader application of advanced synthetic platforms.

Flow Chemistry: Continuous flow chemistry has emerged as a powerful alternative to conventional batch synthesis, offering superior control over reaction parameters, enhanced safety, and streamlined scalability. rsc.org Methodologies for synthesizing pyrazoles in flow include 1,3-dipolar cycloadditions and multi-step sequences, such as the sequential copper-mediated alkyne homocoupling and Cope-type hydroamination. rsc.orgnih.gov These techniques can significantly reduce reaction times and improve yields. For instance, two-step flow strategies have been developed to produce 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine (B178648) derivatives with high efficiency. rsc.org Future work will likely involve developing integrated flow systems that combine synthesis, purification, and real-time analysis, enabling high-throughput screening and optimization of N-alkyl pyrazole (B372694) synthesis. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has proven to be a valuable tool for accelerating the synthesis of pyrazole derivatives. ucla.eduresearchgate.net This technique often leads to shorter reaction times, higher yields, and can be performed under solvent-free conditions, aligning with the principles of green chemistry. researchgate.netclockss.org For example, the synthesis of various pyrazole hybrids has been successfully optimized using microwave heating, reducing reaction times from hours to minutes. ucla.eduroyal-chem.com The application of microwave-assisted synthesis to the N-alkylation of 3,5-dimethylpyrazole (B48361) with octyl halides or other long-chain alkyls represents a promising avenue for efficient production.

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic routes. This includes the use of water as a solvent, which is non-toxic and renewable, and the development of catalyst-free or metal-free reactions. rsc.orgacs.orgmdpi.com "On water" synthesis methods have been developed for N-unsubstituted pyrazoles, avoiding toxic hydrazine and simplifying product purification. acs.org Phase transfer catalysis also offers a solvent-free method for the N-alkylation of pyrazoles, providing high yields and solving common issues associated with traditional alkylation. ijrpr.comrsc.org Future research will likely focus on combining these green principles, for instance, by designing catalyst-free, microwave-assisted reactions in aqueous media.

A comparison of these advanced methodologies is presented in the table below.

MethodologyKey AdvantagesRepresentative Findings
Flow Chemistry Enhanced control, improved safety, scalability, integration of synthesis and purification. rsc.orgnih.govSynthesis of 3,5-disubstituted pyrazoles with yields of 84-90%. nih.gov
Microwave-Assisted Rapid reaction times, increased yields, potential for solvent-free conditions. ucla.eduresearchgate.netSynthesis of dihydro-pyrazoles in 15-70 minutes compared to hours conventionally. ucla.edu
Green Chemistry Use of eco-friendly solvents (e.g., water), catalyst-free reactions, reduced waste. rsc.orgacs.orgHighly efficient synthesis of pyrazoles using semicarbazide (B1199961) hydrochloride in water. acs.org

Exploration of Novel Reactivity Patterns and Derivatization

Future research will delve deeper into the reactivity of the this compound scaffold, aiming to create a diverse library of derivatives with tailored properties. Key areas of exploration include C-H functionalization and advanced cross-coupling reactions.

Direct C-H Functionalization: Transition-metal-catalyzed C-H functionalization has become a powerful strategy for derivatizing heterocyclic compounds like pyrazoles without the need for pre-functionalized starting materials. rsc.org This approach allows for the direct introduction of aryl, alkyl, and other functional groups onto the pyrazole ring, offering a more atom-economical route to complex molecules. rsc.orgresearchgate.net For example, palladium-catalyzed C-H alkylation can introduce allyl and benzyl (B1604629) groups at the C5 position. nih.gov Research into directing group strategies, where the N-octyl group or other substituents guide the catalyst to a specific C-H bond, will enable highly regioselective modifications of the pyrazole core. nih.gov

Cross-Coupling Reactions: Building on established methods like Suzuki-Miyaura, Negishi, and Chan-Lam couplings, future work will focus on expanding the scope and efficiency of these reactions for N-alkyl pyrazoles. clockss.orgroyal-chem.comresearchgate.net Pyrazole-based ligands themselves have been shown to be effective in stabilizing metal catalysts for cross-coupling reactions. researchgate.net Furthermore, pyrazoles can act as mediators in transition-metal-free cross-coupling reactions, for instance, in the coupling of aryldiazonium salts with arenes. ucla.edu The development of protocols for the cross-coupling of the N-octyl chain would open up further avenues for creating complex, functionalized molecules.

Derivatization of the N-Octyl Chain: While much focus is on the pyrazole ring, the N-octyl substituent offers a site for chemical modification. Future studies could explore selective functionalization of the alkyl chain, such as terminal oxidation, halogenation, or the introduction of other functional groups. This would create bifunctional molecules where the pyrazole core provides specific electronic or coordination properties and the modified octyl chain allows for tethering to surfaces, polymers, or biological macromolecules.

Design of Advanced Catalytic Systems Based on N-Octyl Pyrazole Ligands

The ability of pyrazoles to coordinate with a wide range of metal ions makes them highly attractive as ligands in homogeneous catalysis. nih.govrsc.org The N-octyl substituent in this compound can be leveraged to enhance the solubility and stability of metal complexes in non-polar media, a critical feature for many industrial catalytic processes.

Fine-Tuning Electronic and Steric Properties: The substituents on the pyrazole ring significantly influence the electronic and steric properties of the resulting metal complexes. researchgate.net The 3,5-dimethyl groups provide a specific steric environment around the coordinating nitrogen atom. Future work will involve synthesizing analogues of this compound with different substituents at the 3 and 5 positions to systematically tune the catalytic activity of their metal complexes. For example, pyrazole-based copper complexes have shown excellent catalytic activity in the oxidation of catechol to o-quinone, mimicking the activity of the catecholase enzyme. nih.govijrpr.com

Applications in Cross-Coupling and Oxidation: Palladium complexes with bulky pyrazole-based ligands have been successfully used as pre-catalysts in Suzuki-Miyaura cross-coupling reactions. researchgate.net Similarly, manganese catalysts coordinated with pyrazole ligands have demonstrated high efficiency in transfer hydrogenation reactions. mdpi.com The development of catalysts based on this compound could lead to highly active and selective systems for a variety of transformations, including C-C and C-N bond formation, as well as oxidation and hydrogenation reactions. acs.org

The table below summarizes potential catalytic applications for metal complexes of N-octyl pyrazoles.

MetalPotential Catalytic ApplicationRationale
Palladium Suzuki, Heck, and other cross-coupling reactions. researchgate.netPyrazole ligands can stabilize Pd centers and their steric/electronic properties can be tuned. researchgate.net
Copper Oxidation reactions (e.g., catechol oxidation), Chan-Lam coupling. nih.govclockss.orgijrpr.comPyrazole-copper complexes can mimic the active sites of metalloenzymes. nih.gov
Manganese Transfer hydrogenation reactions. mdpi.comPyrazole ligands can improve the efficiency and functional group tolerance of Mn catalysts. mdpi.com
Rhodium Hydroformylation, hydrogenation.Pyrazole complexes of rhodium have been explored for various catalytic transformations. acs.org

Development of Smart Materials Incorporating Pyrazole Scaffolds

The unique structural and photophysical properties of pyrazoles make them excellent candidates for incorporation into "smart" materials—materials that respond to external stimuli such as light, temperature, or the presence of chemical species.

Fluorescent Sensors: Pyrazole derivatives have been successfully employed as fluorescent "turn-on" sensors for various metal ions, including Zn²⁺, Cd²⁺, Fe³⁺, and Al³⁺. nih.govnih.govucla.edursc.org The binding of a metal ion to the pyrazole-based ligand can trigger a significant increase in fluorescence intensity. The N-octyl group in this compound could be used to embed these sensory motifs into membranes or polymeric matrices for applications in environmental monitoring or biological imaging. researchgate.net

Liquid Crystals: The rigid, planar structure of the pyrazole ring, combined with the flexible N-octyl chain, is conducive to the formation of liquid crystalline phases. Supramolecular liquid crystals based on 4-aryl-1H-pyrazoles have been shown to self-assemble into columnar mesophases through hydrogen bonding. rsc.org Silver complexes with substituted pyrazole ligands also exhibit liquid crystal properties. rsc.orgresearchgate.net Arylazopyrazole-based photoswitches have been used to create calamitic liquid crystals that undergo reversible phase transitions upon light irradiation, opening doors for applications in optical devices. nih.gov

Functional Polymers: Pyrazole units can be incorporated into polymer backbones or as pendant groups to create functional materials. For example, tetraaryl pyrazole polymers exhibit aggregation-induced emission enhancement (AIEE) and can be used as fluorescent chemosensors for detecting explosives. rsc.org Dynamic polymers based on reversible pyrazole-urea bonds have been developed, creating mechanically robust, recyclable thermosets. scispace.com Furthermore, pyrazole-based conducting polymers have been synthesized for use in electrochromic devices. researchgate.net The N-octyl group can enhance the processability of such polymers in organic solvents.

Interdisciplinary Research Opportunities

The versatility of the pyrazole scaffold creates numerous opportunities for interdisciplinary research, bridging chemistry with materials science, biology, and agriculture.

Supramolecular Chemistry: The pyrazole ring, with its hydrogen bond donor (N-H, in N-unsubstituted analogues) and acceptor (pyridine-type nitrogen) sites, is an excellent building block for supramolecular assembly. mdpi.comnih.govrsc.org This allows for the construction of complex, ordered structures like dimers, tetramers, and polymeric chains through non-covalent interactions. mdpi.comrsc.org The N-octyl chain can influence the packing and solubility of these assemblies, enabling the design of novel supramolecular materials with tailored properties.

Chemical Biology: While avoiding direct therapeutic applications, pyrazole derivatives serve as valuable tools in chemical biology. They are used as scaffolds for developing probes to study biological processes and as inhibitors for enzymes like alcohol dehydrogenase. wikipedia.org The lipophilic octyl chain can facilitate membrane permeability, making this compound a potentially useful starting point for designing molecular probes to investigate cellular functions.

Agrochemicals: Pyrazole derivatives are a cornerstone of the modern agrochemical industry, with numerous commercial fungicides, herbicides, and insecticides based on this heterocycle. clockss.orgresearchgate.netwikipedia.org For example, pyraclostrobin (B128455) is a widely used fungicide. royal-chem.com Research into new derivatives of this compound could lead to the discovery of novel agrochemicals with improved efficacy or different modes of action. The long alkyl chain might influence the compound's interaction with plant cuticles or insect exoskeletons, potentially enhancing its activity.

Materials Science: The intersection of pyrazole chemistry and materials science is particularly rich. As discussed, pyrazoles are being integrated into conductive polymers, photoresponsive liquid crystals, and dynamic materials. royal-chem.comijrpr.comnih.govscispace.com Future collaborations between synthetic chemists and materials scientists will be crucial for designing and fabricating next-generation smart materials based on the unique properties of N-octyl pyrazoles.

Q & A

Q. What synthetic methodologies are recommended for preparing 3,5-Dimethyl-1-octyl-1H-pyrazole, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution at the pyrazole N1 position. A common approach involves refluxing 3,5-dimethylpyrazole with 1-bromooctane in a polar aprotic solvent (e.g., DMF) under nitrogen, using potassium carbonate as a base. Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) significantly improves yield and reduces side products compared to conventional heating . Optimization includes adjusting solvent polarity, reaction time, and catalyst loading. Post-synthesis purification via column chromatography (hexane/ethyl acetate gradient) is critical for isolating the octyl-substituted product.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SCXRD) : Resolves the octyl chain conformation and confirms substitution patterns. For example, analogous pyrazole derivatives show C–N bond lengths of ~1.33 Å and dihedral angles <10° between pyrazole and substituents .
  • Infrared (IR) spectroscopy : Key peaks include N–H stretching (3150–3200 cm⁻¹) and C–N vibrations (1500–1600 cm⁻¹). Compare with reference spectra for 3,5-dimethylpyrazole .
  • NMR spectroscopy : ¹H NMR should show a singlet for the two methyl groups (δ 2.1–2.3 ppm) and a triplet for the octyl chain terminal methyl (δ 0.8–0.9 ppm).

Q. What computational tools are available for modeling the molecular structure and intermolecular interactions of this compound?

  • Methodological Answer :
  • Mercury CSD : Visualizes crystal packing and hydrogen-bonding networks. For pyrazole derivatives, intermolecular C–H···N interactions (3.2–3.5 Å) are common .
  • Density Functional Theory (DFT) : Calculates optimized geometries and electronic properties. Basis sets like B3LYP/6-311+G(d,p) predict bond lengths within 0.02 Å of experimental SCXRD data .

Advanced Research Questions

Q. How should researchers address discrepancies between spectroscopic data and crystallographic results during structural elucidation?

  • Methodological Answer : Contradictions may arise if IR suggests hydrogen bonding (e.g., broad N–H peaks) while SCXRD shows no intermolecular H-bonds. Cross-validate using:
  • Solid-state NMR : Detects dynamic processes (e.g., octyl chain rotation) that may explain spectral differences.
  • Temperature-dependent XRD : Identifies phase transitions or disorder in the alkyl chain .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula to rule out isomerization .

Q. What strategies are recommended for refining crystal structures of derivatives exhibiting twinning or disorder?

  • Methodological Answer : For twinned crystals (common in alkyl-substituted pyrazoles):
  • Use SHELXL ’s TWIN/BASF commands to model twinning fractions. Refinement with HKLF5 data reduces R1 values below 0.05 .
  • For disordered octyl chains, apply PART/SUMP restraints to maintain reasonable geometry. Mercury’s Ellipsoid Plot tool helps visualize anisotropic displacement parameters .

Q. How can regioselectivity challenges in synthesizing functionalized derivatives (e.g., aroyl or heterocyclic substituents) be addressed?

  • Methodological Answer :
  • Directing groups : Introduce a nitro or carbonyl group at the pyrazole C4 position to steer electrophilic substitution.
  • Microwave-assisted synthesis : Enhances regioselectivity in aroylation reactions (e.g., 80% yield for 1-aroyl derivatives under 100°C/20 min) .
  • HPLC monitoring : Tracks reaction progress to isolate intermediates before side reactions occur.

Key Recommendations

  • For structural studies, prioritize SCXRD to resolve alkyl chain conformation and intermolecular interactions .
  • Employ microwave synthesis to enhance reaction efficiency and regioselectivity in derivative design .
  • Use SHELXL and Mercury in tandem for robust crystallographic refinement and visualization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.